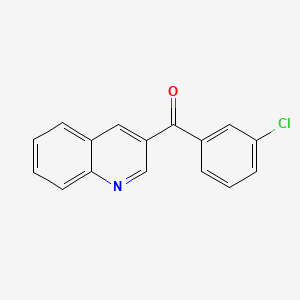

(3-Chlorophenyl)(quinolin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Chlorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a chlorophenyl group

Mécanisme D'action

Target of Action

Quinoline and quinolone derivatives, which this compound is a part of, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They are often used as a scaffold for drug development .

Biochemical Pathways

Quinoline-based heterocycles have been synthesized and shown to have various biological activities .

Pharmacokinetics

The compound’s molecular weight is 26771 , which could influence its pharmacokinetic properties.

Result of Action

Quinoline and quinolone derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Chlorobenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media .

Analyse Biochimique

Cellular Effects

Quinolines and their derivatives have been shown to exhibit a broad spectrum of antimicrobial activities . They can inhibit the synthesis of DNA and RNA by inhibiting DNA gyrase and Topoisomerase IV . This suggests that 3-(3-Chlorobenzoyl)quinoline may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Chlorobenzoyl)quinoline is not fully understood. Quinolines are known to exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . It is plausible that 3-(3-Chlorobenzoyl)quinoline may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that quinolines can undergo various transformations over time, including hydroxylation

Dosage Effects in Animal Models

Quinolines and their derivatives have been shown to exhibit various biological activities at different concentrations

Metabolic Pathways

It is known that quinolines are initially hydroxylated at position 2 by certain microorganisms This suggests that 3-(3-Chlorobenzoyl)quinoline may be involved in similar metabolic pathways

Transport and Distribution

It is known that the cellular concentration of quinolines is regulated by the opposite actions of entry by diffusion and exit mediated by efflux pumps

Subcellular Localization

It is known that the subcellular localization of messenger RNAs (mRNAs) can give precise and efficient control for the translation process

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chlorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3-Chlorophenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The quinoline ring is a common motif in many biologically active molecules, and the addition of a chlorophenyl group can enhance the compound’s biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial, antimicrobial, and anticancer activities, and this compound is no exception. Researchers are exploring its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A parent compound with a similar structure but lacking the chlorophenyl group.

Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.

(3-Chlorophenyl)(pyridin-3-yl)methanone: A similar compound where the quinoline ring is replaced by a pyridine ring.

Uniqueness

(3-Chlorophenyl)(quinolin-3-yl)methanone is unique due to the presence of both the quinoline ring and the chlorophenyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

(3-Chlorophenyl)(quinolin-3-yl)methanone, with the chemical formula C15H12ClN, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound consists of a chlorinated phenyl group attached to a quinoline moiety through a carbonyl group. The presence of the chlorine atom enhances its reactivity and biological interactions, making it a candidate for various pharmacological studies.

The biological activity of this compound primarily involves:

- Antimicrobial Activity : It has been shown to exhibit significant antimicrobial properties by targeting bacterial enzymes such as gyrase and topoisomerase IV. This interference disrupts DNA replication in bacteria, leading to bactericidal effects.

- Anticancer Properties : The compound demonstrates potential anticancer activity by inhibiting specific cellular pathways involved in tumor growth. Its interaction with various enzymes and receptors can lead to apoptosis in cancer cells.

- Quorum Sensing Inhibition : Research indicates that this compound may affect quorum sensing pathways in bacteria, which are crucial for bacterial communication and virulence. This property could make it useful in combating biofilm formation and multidrug-resistant bacterial strains .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Studies : In vitro tests have shown that this compound exhibits strong antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics .

- Cytotoxicity Assays : Various cytotoxicity assays have demonstrated that this compound has a dose-dependent effect on cancer cell lines, with notable IC50 values indicating significant antiproliferative effects on human cancer cells .

- Mechanistic Studies : Investigations into the molecular mechanisms have revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (4-Chlorophenyl)(quinolin-4-yl)methanone | Chlorinated phenyl group at position 4 | Antimicrobial, anticancer |

| (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone | Thienoquinoline structure | Antiviral activity |

| (4-Methoxyphenyl)(quinolin-3-yl)methanone | Methoxy substituent on phenyl ring | Enhanced solubility, anticancer |

| (Phenyl)(quinolin-3-yl)methanone | Unsubstituted phenyl group | General biological activity |

The unique chlorination pattern of this compound contributes to its distinct electronic properties and biological interactions compared to these similar compounds.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has an elimination half-life ranging from 3 to 14 hours, indicating moderate systemic exposure upon administration. Its distribution profile suggests potential for both oral and parenteral routes of administration.

Propriétés

IUPAC Name |

(3-chlorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWNSQWCKNLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.